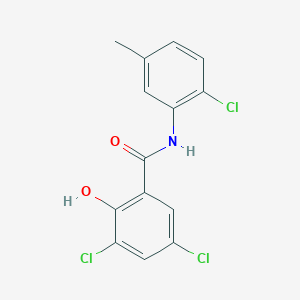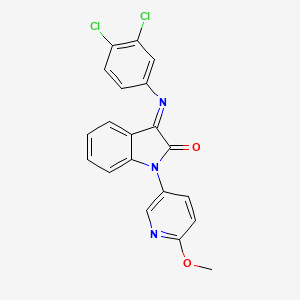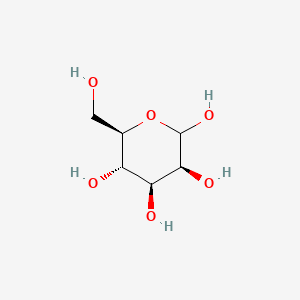![molecular formula C26H30N2O4 B10772770 [(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Les lymphocytes mononucléaires du sang périphérique sont un type de cellule sanguine caractérisé par un seul noyau rond. Ces cellules comprennent les lymphocytes (cellules T, cellules B et cellules tueuses naturelles) et les monocytes. Les lymphocytes mononucléaires du sang périphérique sont des composants essentiels du système immunitaire et jouent un rôle significatif dans la réponse immunitaire et la défense contre les maladies .
Méthodes De Préparation
Les lymphocytes mononucléaires du sang périphérique sont généralement isolés du sang total par centrifugation sur gradient de densité. Cette méthode implique le dépôt du sang sur un milieu à gradient de densité, tel que Ficoll-Paque, et sa centrifugation pour séparer les différents composants sanguins. Les lymphocytes mononucléaires du sang périphérique forment une couche distincte, qui peut être collectée et purifiée davantage . Les méthodes de production industrielle des lymphocytes mononucléaires du sang périphérique impliquent la collecte et le traitement à grande échelle du sang à l'aide de systèmes automatisés pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Les lymphocytes mononucléaires du sang périphérique subissent diverses réactions biochimiques, notamment :
Oxydation : Les espèces réactives de l'oxygène peuvent induire un stress oxydatif dans les lymphocytes mononucléaires du sang périphérique, entraînant des dommages cellulaires.
Réduction : Les antioxydants peuvent réduire le stress oxydatif dans les lymphocytes mononucléaires du sang périphérique, les protégeant des dommages.
Les réactifs courants utilisés dans ces réactions comprennent les générateurs d'espèces réactives de l'oxygène, les antioxydants et les ligands spécifiques pour la liaison aux récepteurs. Les principaux produits formés à partir de ces réactions comprennent les cytokines, les chimiokines et d'autres molécules de signalisation .
Applications De Recherche Scientifique
Les lymphocytes mononucléaires du sang périphérique ont un large éventail d'applications en recherche scientifique :
Immunologie : Utilisé pour étudier les réponses immunitaires, les maladies auto-immunes et les maladies infectieuses.
Hématologie : Employé dans la recherche sur les troubles sanguins et les hémopathies malignes.
Développement de vaccins : Utilisé dans le développement et les tests de vaccins.
Immunologie de la transplantation : Utilisé pour étudier les réponses immunitaires lors de la transplantation d'organes.
Dépistage à haut débit : Appliqué dans la découverte et le développement de médicaments pour dépister les composés thérapeutiques potentiels.
Mécanisme d'action
Les lymphocytes mononucléaires du sang périphérique exercent leurs effets par divers mécanismes :
Activation immunitaire : Les cellules T et les cellules tueuses naturelles reconnaissent et éliminent les cellules infectées ou cancéreuses.
Production de cytokines : Les monocytes et les lymphocytes produisent des cytokines qui modulent les réponses immunitaires.
Présentation d'antigènes : Les monocytes et les cellules dendritiques présentent des antigènes aux cellules T, initiant des réponses immunitaires adaptatives.
Les cibles et les voies moléculaires impliquées comprennent le complexe majeur d'histocompatibilité, les récepteurs des cellules T et divers récepteurs des cytokines .
Mécanisme D'action
Peripheral blood mononuclear cells exert their effects through various mechanisms:
Immune Activation: T cells and natural killer cells recognize and eliminate infected or cancerous cells.
Cytokine Production: Monocytes and lymphocytes produce cytokines that modulate immune responses.
Antigen Presentation: Monocytes and dendritic cells present antigens to T cells, initiating adaptive immune responses.
Molecular targets and pathways involved include the major histocompatibility complex, T cell receptors, and various cytokine receptors .
Comparaison Avec Des Composés Similaires
Les lymphocytes mononucléaires du sang périphérique peuvent être comparés à d'autres cellules immunitaires, telles que les cellules polymorphonucléaires (neutrophiles, éosinophiles et basophiles). Contrairement aux lymphocytes mononucléaires du sang périphérique, les cellules polymorphonucléaires ont des noyaux multilobés et sont principalement impliquées dans les réponses inflammatoires aiguës. Les lymphocytes mononucléaires du sang périphérique sont uniques dans leur capacité à médiatiser à la fois les réponses immunitaires innées et adaptatives, ce qui en fait des outils polyvalents dans la recherche immunologique .
Des composés similaires comprennent :
Cellules polymorphonucléaires : Impliquées dans l'inflammation aiguë et l'immunité innée.
Érythrocytes : Globules rouges responsables du transport de l'oxygène.
Plaquettes : Fragments cellulaires impliqués dans la coagulation du sang.
Les lymphocytes mononucléaires du sang périphérique se démarquent par leurs rôles divers dans la régulation immunitaire et leur utilité dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C26H30N2O4 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m1/s1 |
Clé InChI |
URRBLVUOXIGNQR-HXUWFJFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
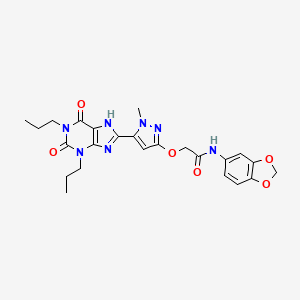

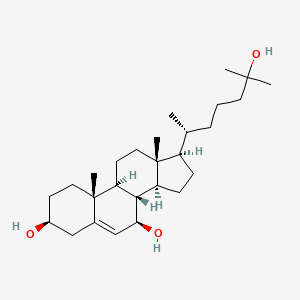
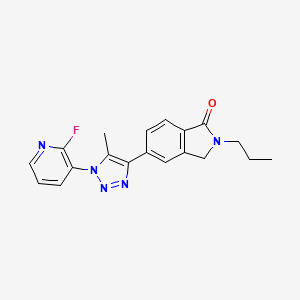
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
